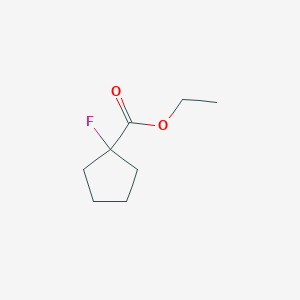

Ethyl 1-fluorocyclopentane-1-carboxylate

Description

Properties

CAS No. |

116816-10-5 |

|---|---|

Molecular Formula |

C8H13FO2 |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

ethyl 1-fluorocyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H13FO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6H2,1H3 |

InChI Key |

PVZREIUHBWNFHL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCCC1)F |

Canonical SMILES |

CCOC(=O)C1(CCCC1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

Ethyl 1-fluorocyclopentane-1-carboxylate shares a cyclopentane backbone with other derivatives but differs in substituents and functional groups. Key comparisons include:

Notes:

- Fluorine vs.

- Ester vs. Carboxylic Acid : The ethyl ester group offers greater volatility and synthetic versatility compared to carboxylic acid derivatives like 1-(2-fluorophenyl)cyclopentanecarboxylic acid, which may require additional steps for activation .

Reactivity and Stability

- Hydrolysis: Ethyl esters (e.g., ethyl acetate) are prone to hydrolysis under acidic or basic conditions, forming carboxylic acids. Fluorine’s electron-withdrawing effect may slow this process compared to non-fluorinated esters .

- Thermal Stability: Fluorinated cyclopentanes generally exhibit higher thermal stability than hydroxylated analogs (e.g., 1-methylcyclopentanol), which may degrade or dehydrate under heat .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-fluorocyclopentane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Start with cyclopentane-1-carboxylic acid derivatives. Fluorination can be achieved via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) on a ketone or alcohol precursor, followed by esterification with ethanol under acidic catalysis (e.g., H₂SO₄) . Key parameters include:

- Temperature : Maintain reflux conditions (~78°C) to ensure complete esterification.

- Solvent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis side reactions .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : Look for the ester ethyl group (triplet at ~1.2–1.4 ppm for CH₃, quartet at ~4.1–4.3 ppm for CH₂). The cyclopentane ring protons will show complex splitting due to fluorination-induced deshielding .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–175 ppm, while the CF group resonates at ~90–100 ppm (¹J₃₃ coupling with fluorine) .

- IR Spectroscopy : Confirm ester C=O stretch (~1720–1740 cm⁻¹) and C-F stretch (~1100–1200 cm⁻¹) .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Degradation Monitoring : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to track ester hydrolysis into 1-fluorocyclopentane-1-carboxylic acid. Compare retention times and UV spectra to standards .

Advanced Research Questions

Q. How does fluorination at the cyclopentane ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., hydrolysis, aminolysis). Kinetic studies (UV-Vis or stopped-flow methods) can quantify rate constants under varying pH and temperature conditions .

- Computational Support : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in reactions with amines or thiols .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Data Reconciliation :

Batch Variability : Compare purity assays (HPLC, GC-MS) across studies to rule out impurities affecting bioactivity .

Stereochemical Effects : Use chiral chromatography or asymmetric synthesis to isolate enantiomers and test their individual activities .

Assay Conditions : Standardize in vitro protocols (e.g., cell lines, incubation times) to minimize variability .

Q. How can this compound serve as a scaffold for designing enzyme inhibitors?

- Rational Design :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclin-dependent kinases). The fluorinated cyclopentane enhances hydrophobic binding in active sites .

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the ester (e.g., methyl, tert-butyl) or fluorinated ring positions to map steric and electronic effects on inhibition .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for distinguishing between this compound and its structural isomers?

- Differentiation Strategies :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₁₁FO₂) and rule out isomers like ethyl 2-fluorocyclopentane-1-carboxylate.

- NOESY NMR : Identify spatial proximity of fluorine to specific protons, confirming substitution position .

Q. How can reaction kinetics for this compound’s hydrolysis be quantitatively analyzed under physiological conditions?

- Experimental Setup :

- Use phosphate-buffered saline (PBS, pH 7.4) at 37°C to simulate physiological conditions.

- Monitor hydrolysis via conductivity measurements (release of carboxylic acid) or LC-MS quantification of degradation products .

- Kinetic Modeling : Apply pseudo-first-order kinetics to determine half-life and activation energy (Arrhenius plot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.